molecular formula C21H14ClN3O4 B11558845 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol

4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B11558845
M. Wt: 407.8 g/mol
InChI Key: IVQDRGHPPXHTOG-UHFFFAOYSA-N
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Description

4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol is a complex organic compound that features a combination of aromatic rings, a nitro group, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol typically involves a multi-step process. One common method includes the condensation of 4-chloro-3-nitrobenzaldehyde with 2-amino-4-methylbenzoxazole in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature, resulting in the formation of the desired imine product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while electrophilic substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmacophore for developing new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol exerts its effects is not well understood. its structural features suggest that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. Further research is needed to elucidate the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(4-methylphenyl)phenol
  • **4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(4-methyl-1,3-benzothiazol-2-yl)phenol

Uniqueness

The uniqueness of 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol lies in its combination of functional groups and aromatic systems, which confer specific chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H14ClN3O4

Molecular Weight

407.8 g/mol

IUPAC Name

4-[(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-methyl-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C21H14ClN3O4/c1-12-3-2-4-19-20(12)24-21(29-19)15-10-14(6-8-18(15)26)23-11-13-5-7-16(22)17(9-13)25(27)28/h2-11,26H,1H3

InChI Key

IVQDRGHPPXHTOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-])O

Origin of Product

United States

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